molecular formula C9H15N3O2 B12862999 tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 106535-20-0

tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B12862999
CAS No.: 106535-20-0
M. Wt: 197.23 g/mol
InChI Key: HJRJFSLCUNJZCJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various chemical reactions, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Click Chemistry: Copper(I) catalysts and azides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in click chemistry, the product is typically a 1,2,3-triazole derivative .

Scientific Research Applications

Chemistry: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of diagnostic tools and drug delivery systems .

Industry: Industrially, it is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate in click chemistry involves the formation of a copper(I)-catalyzed azide-alkyne cycloaddition. The triazole ring acts as a ligand, coordinating with the copper(I) ion to facilitate the reaction. This results in the formation of a stable 1,2,3-triazole ring, which is a key feature of click chemistry .

Comparison with Similar Compounds

  • tert-Butyl 2-(1H-1,2,3-triazol-4-yl)acetate
  • tert-Butyl 2-(1H-1,2,3-triazol-1-yl)propanoate
  • tert-Butyl 3-(1H-1,2,3-triazol-1-yl)propanoate

Comparison: While all these compounds contain triazole rings and tert-butyl groups, tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct reactivity and stability, making it particularly suitable for click chemistry applications .

Properties

CAS No.

106535-20-0

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)4-5-12-7-10-6-11-12/h6-7H,4-5H2,1-3H3

InChI Key

HJRJFSLCUNJZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1C=NC=N1

Origin of Product

United States

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